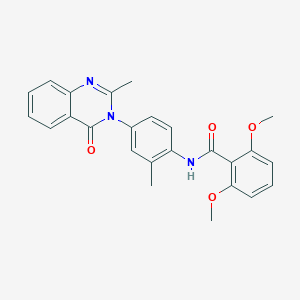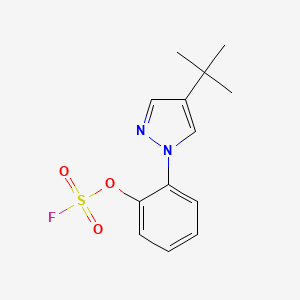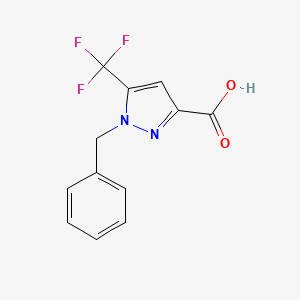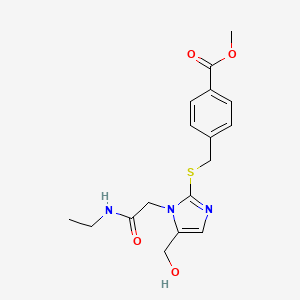![molecular formula C22H22N4O2 B2564449 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone CAS No. 477863-60-8](/img/structure/B2564449.png)
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound . It is part of the pyridazinone class of compounds, which are known for their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyridazinone derivatives are often synthesized through various chemical transformations . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents .Molecular Structure Analysis
Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring . The specific compound also contains a piperazino group and a phenyl group .Chemical Reactions Analysis
Pyridazinone derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects . They are known to be ‘privileged structures’ in medicinal chemistry .Physical And Chemical Properties Analysis
Specific physical and chemical properties for this compound were not found in the retrieved sources .科学的研究の応用
Analgesic and Anti-inflammatory Potential
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their potential in treating pain and inflammation. These compounds were designed to offer therapeutic effects by acting as analgesic and anti-inflammatory agents without causing significant side effects such as gastric ulceration, a common issue with many nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, certain derivatives have shown promising analgesic activity in the phenylbenzoquinone-induced writhing test, surpassing the effectiveness of traditional drugs like acetylsalicylic acid. Additionally, anti-inflammatory efficacy comparable to standard compounds like indometacin has been observed in models like the carrageenan-induced paw edema method. This suggests that these pyridazinone derivatives could provide a new avenue for pain and inflammation management with potentially reduced gastrointestinal toxicity (Şahina, Badiçoglu, Gökçe, Kuepeli, & Yeşilada, 2004); (Gökçe, Bakir, Şahin, Kuepeli, & Yeşilada, 2005).
Herbicidal Action
The herbicidal properties of pyridazinone derivatives, including those similar to 5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone, have been explored, demonstrating the capacity to inhibit photosynthesis and the Hill reaction in plants. Such effects are indicative of their potential utility in agricultural settings as herbicides, offering a mechanism of action that could be complementary or alternative to existing agricultural chemicals. The specific inhibition patterns and the phytotoxicity profiles of these compounds highlight their relevance in the development of new herbicidal formulations (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Antinociceptive Mechanisms
Investigations into the mechanisms underlying the antinociceptive (pain-relieving) effects of arylpiperazinylalkylpyridazinone derivatives have shed light on their interaction with biological pathways, notably the inhibition of noradrenaline reuptake. This interaction suggests a potential therapeutic use in managing pain by modulating neurotransmitter levels in the nervous system, offering insights into the complex pharmacodynamics of these compounds and their potential role in pain management strategies (Cesari, Biancalani, Vergelli, Dal Piaz, Graziano, Biagini, Ghelardini, Galeotti, & Giovannoni, 2006).
Safety and Hazards
将来の方向性
Pyridazinone derivatives have been shown to have numerous practical applications . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents . This suggests that there is potential for future research and development involving this class of compounds.
特性
IUPAC Name |
4-[4-(4-methylbenzoyl)piperazin-1-yl]-3-phenyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-7-9-18(10-8-16)22(28)26-13-11-25(12-14-26)19-15-20(27)23-24-21(19)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKHYGKIRSNGOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=O)NN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(4-methylbenzoyl)piperazino]-6-phenyl-3(2H)-pyridazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(3-Ethylphenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2564366.png)

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)


![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)


![methyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylate](/img/structure/B2564380.png)

![(4-Chlorophenyl)[3-(difluoromethoxy)phenyl]methanone](/img/structure/B2564383.png)


![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)